5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine: is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxyphenyl group at the N-position, and a methyl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline, 5-fluorouracil, and methyl iodide.
Formation of Intermediate: The first step involves the reaction of 3-methoxyaniline with 5-fluorouracil in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form an intermediate.
Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a base (e.g., sodium hydride) to introduce the methyl group at the 6th position of the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a building block for the synthesis of novel pyrimidine derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in various biological pathways.
Medicine:
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may interfere with key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
5-Fluoro-2-methylpyrimidine: Lacks the methoxyphenyl group.
N-(3-Methoxyphenyl)-6-methylpyrimidin-4-amine: Lacks the fluorine atom.
5-Fluoro-N-(3-methoxyphenyl)pyrimidin-4-amine: Lacks the methyl group at the 6th position.
Uniqueness:
- The presence of both the fluorine atom and methoxyphenyl group in 5-Fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-N-(3-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTODNJKIRUACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC(=CC=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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